Ethyl 3-(4-chloroanilino)crotonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl (E)-3-(4-chloroanilino)but-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-16-12(15)8-9(2)14-11-6-4-10(13)5-7-11/h4-8,14H,3H2,1-2H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLWEBJIBFUTCP-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41014-75-9 | |
| Record name | Ethyl 3-(4-chloroanilino)crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
The Significance of Beta Enamino Esters in Organic Synthesis
Beta-enamino esters are a class of organic compounds characterized by an amine group and an ester group attached to a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile, making them highly prized intermediates in organic chemistry. acgpubs.orgnih.govacgpubs.org Their versatility stems from the electronic interplay between the nitrogen lone pair and the carbonyl group, which activates the molecule for a variety of chemical transformations.
These compounds serve as attractive synthons for the construction of biologically active heterocycles such as quinolines, pyridinones, and pyrazolones. nih.govacgpubs.org The dual nucleophilic and electrophilic nature of β-enamino esters allows them to participate in a wide range of reactions. acgpubs.org They can act as nucleophiles through the enamine carbon or the nitrogen atom, and as electrophiles at the ester carbonyl carbon. This reactivity has been harnessed for the preparation of diverse and important molecules, including β-amino acids, peptides, and alkaloids. acgpubs.orgacgpubs.org
The synthesis of β-enamino esters themselves has been a subject of extensive research, with numerous methods developed to access these valuable intermediates. acgpubs.orgorganic-chemistry.org Common synthetic routes involve the condensation of β-keto esters with primary or secondary amines. acgpubs.orgorganic-chemistry.org Researchers have explored various catalytic systems, including the use of Lewis acids like boron trifluoride or environmentally benign catalysts such as acetic acid, to promote these reactions efficiently. organic-chemistry.orgacs.org
An Overview of the Research Landscape for Ethyl 3 4 Chloroanilino Crotonate and Its Analogs
Classical Condensation Reactions
The most traditional and straightforward method for synthesizing β-enamino esters is the direct condensation of an amine with a β-keto ester.
Acid-Catalyzed Condensation of Anilines with Beta-Keto Esters
The synthesis of this compound is classically achieved through the acid-catalyzed condensation reaction between 4-chloroaniline (B138754) and ethyl acetoacetate (B1235776). This reaction is a well-established method for forming the enamine C=C-N linkage. orgsyn.org Typically, the reaction is carried out by heating a mixture of the aniline and the β-keto ester in a solvent like benzene (B151609) or toluene, with a catalytic amount of a protic acid, such as glacial acetic acid. orgsyn.org
The role of the acid catalyst is to protonate the keto-carbonyl group of the ethyl acetoacetate, thereby increasing its electrophilicity and facilitating the nucleophilic attack by the lone pair of electrons on the nitrogen atom of the 4-chloroaniline. The initial addition product, a hemiaminal, is unstable and readily eliminates a molecule of water to form the more stable, conjugated enamino ester product. To drive the reaction to completion, the water formed during the reaction is often removed azeotropically using a Dean-Stark apparatus. orgsyn.org
A typical procedure involves refluxing equimolar amounts of 4-chloroaniline and ethyl acetoacetate in benzene with a small amount of glacial acetic acid for several hours until no more water separates. orgsyn.org After the reaction is complete, the solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation. orgsyn.org Yields for this type of reaction are generally good, often in the range of 76-80%. orgsyn.org
Table 1: Classical Synthesis of Ethyl β-anilinocrotonate This table is based on a representative procedure for a related, unsubstituted compound.
| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |
| Aniline, Ethyl acetoacetate | Glacial Acetic Acid | Benzene | Reflux with water removal (Dean-Stark), ~3 hours | 76-80% | orgsyn.org |
Influence of Reaction Conditions on Product Formation and Isomerism
The outcome of the condensation reaction, including yield and the stereochemistry of the resulting double bond, is significantly influenced by the reaction conditions. Key factors include temperature, solvent, and the nature of the catalyst.
Product Formation: The reaction between anilines and ethyl acetoacetate can be slow without a catalyst, often requiring days at room temperature for any significant product formation. orgsyn.org Heating the reactants on a steam bath or using a catalyst like aniline hydrochloride or iodine can accelerate the process. orgsyn.org However, excessive heating can lead to side reactions and the formation of impurities like diphenylurea. orgsyn.org The choice of solvent can also play a role; while some reactions can be performed neat (solvent-free), using a solvent that allows for azeotropic water removal is often more efficient. orgsyn.orgresearchgate.net
Isomerism: this compound can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=C double bond. studymind.co.uk The relative stability of these isomers and the kinetic-versus-thermodynamic control of the reaction can dictate the isomeric ratio of the product. The (Z)-isomer is often favored due to the formation of an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen of the ester group, which forms a stable six-membered pseudo-ring. organic-chemistry.org
The choice of catalyst and solvent can influence the E/Z selectivity. For instance, in related systems, acid-catalyzed reactions can selectively form either E or Z isomers depending on the solvent used. organic-chemistry.org Base-promoted reactions, in contrast, are often E-selective. organic-chemistry.org In many cases, the (Z)-isomer is the thermodynamically more stable product and is often the major or sole isomer isolated, especially under equilibrium conditions. tandfonline.comorganic-chemistry.org However, the less stable (E)-isomer may be formed initially under kinetic control.
Advanced Synthetic Approaches
While classical condensation is effective, modern synthetic chemistry has driven the development of more efficient, milder, and environmentally benign methods for preparing β-enamino esters.
Catalytic Strategies in Beta-Enamino Ester Synthesis
A variety of advanced catalytic systems have been developed to improve the synthesis of β-enamino esters, offering benefits such as lower reaction temperatures, shorter reaction times, and higher yields.
Lewis Acids: Various Lewis acids like zinc chloride (ZnCl₂), iron(III) fluoride (B91410) (FeF₃), and ceric ammonium (B1175870) nitrate (B79036) (CAN) have been shown to effectively catalyze the condensation of amines and β-keto esters. nih.govorganic-chemistry.org These catalysts function similarly to protic acids by activating the carbonyl group.
Gold Catalysis: Gold catalysts, in both Au(I) and Au(III) oxidation states, have emerged as powerful tools in organic synthesis. youtube.com They can catalyze the hydroamination of alkynes with anilines to produce enamino esters, sometimes with high regioselectivity. organic-chemistry.orgarkat-usa.org Gold catalysts can activate carbon-carbon triple bonds towards nucleophilic attack, providing an alternative route to these compounds. arkat-usa.org In some cases, different gold oxidation states can even lead to different isomers of the enaminone product. nih.gov
Other Metal Catalysts: Catalysts based on palladium, copper, and nickel have also been employed. organic-chemistry.org For instance, a palladium-catalyzed oxidative coupling of anilines and alkenes can provide access to (Z)-enamines with high selectivity. organic-chemistry.org
Heterogeneous Catalysts: To simplify product purification and catalyst recycling, solid-supported catalysts have been investigated. Examples include boron oxide on alumina (B75360) (B₂O₃/Al₂O₃) and natural catalysts like snail shells, which have been used for related reactions under solvent-free conditions. researchgate.net
Table 2: Comparison of Catalytic Strategies for β-Enamino Ester Synthesis
| Catalyst System | Reactants | Key Advantages | Reference |
| Acetic Acid / Ultrasound | β-Keto esters, Amines | Environmentally benign, Good yields | organic-chemistry.org |
| Gold(I) / Silver(I) | 1,3-Dicarbonyls, Amines | Mild conditions, High yields, Solvent-free | arkat-usa.org |
| FeF₃ / Microwave | Phenols, Ethyl acetoacetate | Rapid, Solvent-free, Good yields | nih.gov |
| Boron oxide / Alumina | β-Dicarbonyls, Amines | Heterogeneous, Reusable, Solvent-free | researchgate.net |
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating a wide range of chemical reactions. cem.com The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. tandfonline.comnih.gov
In the context of β-enamino ester synthesis, microwave heating has been successfully applied to the condensation of anilines and β-keto esters. tandfonline.comresearchgate.net These reactions are often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. For example, the Pechmann condensation, a related reaction for synthesizing coumarins from phenols and β-ketoesters, is significantly accelerated by microwave irradiation, with reactions completing in minutes compared to hours under conventional heating. nih.govnih.gov The efficiency of microwave heating stems from the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. nih.govnih.gov This method provides a rapid and efficient alternative for the synthesis of this compound. tandfonline.comresearchgate.net
Continuous Flow Synthesis Techniques
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering numerous advantages such as enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. nih.govyoutube.com In a flow system, reagents are continuously pumped through a reactor, which can be a simple tube or a more complex microreactor, where the reaction occurs. nih.gov
The synthesis of intermediates for complex molecules like α-tocopherol (Vitamin E) has been successfully demonstrated using continuous flow systems, highlighting the technology's capability and reliability. acs.orgacs.org For the synthesis of β-enamino esters, a flow process could involve pumping streams of 4-chloroaniline and ethyl acetoacetate, along with a catalyst solution, through a heated reactor coil. The short residence time within the reactor can be precisely controlled to optimize conversion and minimize byproduct formation. Downstream processing, such as extraction and purification, can also be integrated into the flow system, creating a fully continuous manufacturing process. uq.edu.aursc.org This approach is particularly advantageous for exothermic reactions and for improving the consistency and safety of the synthesis on a larger scale. researchgate.netnih.gov
Mechanochemical Synthesis Approaches
Mechanochemical synthesis, which involves initiating chemical reactions by mechanical force, presents a green and efficient alternative to traditional solvent-based methods. For the synthesis of β-enaminoesters, mechanochemical approaches, such as using a planetary ball mill, have been shown to be effective. organic-chemistry.org This solvent-free method can lead to quantitative conversion of reactants within a short timeframe, often without the need for a catalyst or base. organic-chemistry.org The products are typically a mixture of E- and Z-isomers. organic-chemistry.org
Another application of mechanochemistry in this area is the enzymatic resolution of racemic β-amino esters using liquid-assisted grinding (LAG). nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the hydrolytic resolution of N-benzylated-β³-amino esters under mechanochemical conditions, yielding enantioenriched N-benzylated-β³-amino acids with high enantioselectivity. nih.gov This demonstrates the potential of combining mechanochemistry with biocatalysis for the stereoselective synthesis of chiral β-amino acid derivatives.
While no specific studies on the mechanochemical synthesis of this compound have been found, the general success of these methods for related β-enaminoesters suggests their potential applicability.
Mechanistic and Kinetic Investigations of Formation Pathways
The generally accepted mechanism for enamine formation is often described by the mnemonic PADPED: Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation. masterorganicchemistry.com
Protonation: The carbonyl oxygen of the β-ketoester is protonated by an acid catalyst.
Addition: The amine nucleophilically attacks the protonated carbonyl carbon.
Deprotonation: A proton is removed from the nitrogen atom.
Protonation: The hydroxyl group is protonated to form a good leaving group (water).
Elimination: The water molecule is eliminated, forming a C=N double bond (iminium ion).
Deprotonation: A proton is removed from the α-carbon, leading to the formation of the C=C double bond of the enamine.
The reaction is sensitive to pH. It is slow at both very high and very low pH, with the maximum rate typically observed in weakly acidic conditions (around pH 4-5). libretexts.org This is because the initial nucleophilic addition is favored at higher pH (where the amine is not fully protonated), while the dehydration step is acid-catalyzed and thus favored at lower pH. libretexts.org
Rate-Limiting Steps in Enamine Formation
For the formation of enamines from ketones and amines, the rate-limiting step is generally the dehydration of the carbinolamine intermediate to form the iminium ion. masterorganicchemistry.com This step requires acid catalysis to protonate the hydroxyl group, making it a better leaving group. masterorganicchemistry.com
In the context of the proline-catalyzed intramolecular aldol (B89426) reaction, which proceeds through an enamine intermediate, it has been suggested that the rate-limiting step precedes the carbon-carbon bond formation. acs.org In iridium-catalyzed dehydrogenation of amines to form enamines, computational studies suggest that β-hydride elimination from an iridium-amine complex is the rate-determining step. nsf.gov
Kinetic Parameters and Activation Energy Profiling
Detailed kinetic parameters and activation energy profiles for the synthesis of this compound are not available in the current literature. However, computational studies on related enamine formation reactions provide insights into the energetics of the process. For example, density functional theory (DFT) calculations have been used to determine the free energy profile for the formation of enamine intermediates in organocatalytic reactions. researchgate.net These studies help in understanding the relative energies of transition states and intermediates along the reaction pathway.
Experimental kinetic isotope effect (KIE) studies on the iridium-catalyzed dehydrogenation of amines to enamines have been used to elucidate the mechanism. nsf.gov The observed KIE values were consistent with a mechanism involving reversible oxidative addition of the α-C-H bond followed by a rate-determining β-H-elimination. nsf.gov
Comparative Analysis of Synthetic Efficiency and Selectivity
Various methods have been developed for the synthesis of β-enaminoesters, each with its own advantages in terms of efficiency and selectivity.
| Method | Catalyst/Conditions | Solvents | Efficiency | Selectivity | Reference |
| Conventional Heating | Acetic acid (0.1 equiv.) | None (solvent-free) | Good yields | Predominantly Z-isomer | organic-chemistry.org |
| Ultrasound | Acetic acid (0.1 equiv.) | None (solvent-free) | High yields, reduced reaction times | Improved selectivity, prevents amide byproduct | organic-chemistry.org |
| Gold/Silver Catalysis | [(PPh₃)AuCl]/AgOTf | None (solvent-free) | Good to excellent yields | High chemoselectivity and regioselectivity | mdpi.comnih.gov |
| Lewis Acid Catalysis | Sc(OTf)₃ | None (solvent-free) | 70-95% yields | - | acgpubs.org |
| Lewis Acid Catalysis | Zn(ClO₄)₂·6H₂O | - | >70% yields | - | acgpubs.org |
| Cerium Catalysis | Ceric ammonium nitrate | - | 70-93% yields | - | acgpubs.org |
| Lanthanum Catalysis | LaCl₃·7H₂O | Methylene dichloride | 85-93% yields | - | acgpubs.org |
| Microwave Irradiation | - | - | 60-100% yields (comparison to conventional) | - | acgpubs.org |
| Palladium Catalysis | Pd(0) | - | 5-38% yields for bromo enaminones | - | acgpubs.org |
| Buffered Conditions | EDC·HCl, PyBOP, HOAt | - | Wide range of examples | Chemoselective | acs.org |
Key Observations:
Solvent-free and Ultrasound-assisted methods offer green and efficient alternatives to traditional solvent-based refluxing, often with improved yields and selectivity. organic-chemistry.org Ultrasound, in particular, has been shown to prevent the formation of amide byproducts. organic-chemistry.org
Catalysis plays a crucial role in the efficiency of the reaction. A variety of catalysts, from simple acetic acid to more complex gold/silver and Lewis acid systems, have been successfully employed. organic-chemistry.orgmdpi.comnih.govacgpubs.org Gold/silver catalysis under solvent-free conditions provides high yields and selectivity at room temperature. mdpi.comnih.gov
The nucleophilicity of the amine affects the reaction rate, with more nucleophilic amines reacting faster. organic-chemistry.org
Chemoselectivity can be an issue, especially with less reactive esters. However, carefully buffered conditions using peptide coupling agents can achieve high chemoselectivity. acs.org
The Z-isomer is often the predominant product due to stabilization by intramolecular hydrogen bonding. organic-chemistry.org
Reactivity and Transformation Pathways of Ethyl 3 4 Chloroanilino Crotonate
Electrophilic and Nucleophilic Reactions at the Enamine Moiety
The enamine functionality is a key reactive center in ethyl 3-(4-chloroanilino)crotonate.
The anilino ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the amino group and the chlorine atom influence the position of substitution on the aromatic ring. These reactions allow for the introduction of various functional groups, further diversifying the synthetic utility of the parent molecule.
The crotonate ester portion of the molecule can participate in nucleophilic acyl substitution reactions. Hydrolysis of the ester, for instance, yields the corresponding carboxylic acid, which can then be converted into other functional groups such as amides or acid chlorides. The double bond of the crotonate system can also undergo addition reactions.
Cyclization and Annulation Reactions
A significant application of this compound lies in its use as a building block for the synthesis of heterocyclic compounds through cyclization and annulation reactions.
This compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science.
Quinolines: The Conrad-Limpach reaction provides a classic method for quinoline (B57606) synthesis, where anilines are reacted with β-ketoesters. By analogy, this compound can be envisioned to participate in similar cyclization strategies to afford substituted quinolines. The Gould-Jacobs reaction, involving the reaction of an aniline (B41778) with diethyl ethoxymethylenemalonate, is another relevant pathway for constructing the quinoline core. nih.gov
Pyrazoles: The synthesis of pyrazole (B372694) derivatives can be achieved through the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazine (B178648) derivatives. This compound, with its enamine functionality, can serve as a synthon for a 1,3-dicarbonyl system, enabling its conversion to pyrazole-containing structures. nih.govchemicalbook.com
Thiazoles: Thiazole (B1198619) rings can be constructed via the Hantzsch thiazole synthesis, which involves the reaction of a-haloketones with thioamides. While not a direct application, derivatives of this compound can be chemically manipulated to incorporate the necessary functional groups for thiazole formation. For instance, a related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4, highlighting the importance of this heterocyclic system. nih.gov
Benzodiazepines: Benzodiazepines, a class of psychoactive compounds, are typically synthesized through the condensation of an o-phenylenediamine (B120857) derivative with a β-dicarbonyl compound or its equivalent. This compound can be utilized as a precursor to intermediates suitable for benzodiazepine (B76468) synthesis. nih.gov
The following table provides a summary of representative cyclization reactions.
| Heterocycle | General Synthetic Strategy | Starting Materials |
| Quinolines | Conrad-Limpach/Gould-Jacobs Reaction | Aniline derivative, β-ketoester/diethyl ethoxymethylenemalonate |
| Pyrazoles | Knorr Pyrazole Synthesis | Hydrazine derivative, 1,3-dicarbonyl compound |
| Thiazoles | Hantzsch Thiazole Synthesis | α-haloketone, Thioamide |
| Benzodiazepines | Condensation Reaction | o-phenylenediamine, β-dicarbonyl compound |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govrug.nl this compound, with its multiple reactive sites, is an ideal candidate for participation in MCRs. For instance, it can act as the enamine component in reactions like the Hantzsch dihydropyridine (B1217469) synthesis or other enamine-initiated MCRs. nih.gov This allows for the rapid construction of diverse and complex molecular scaffolds from simple starting materials.
Catalytic Reactions Involving this compound
Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. This compound and its derivatives can be involved in various catalytic reactions. For example, the amino group can be a directing group in metal-catalyzed C-H activation/functionalization reactions on the anilino ring. Furthermore, the double bond of the crotonate moiety can participate in catalytic hydrogenation or other addition reactions. The development of catalytic methods for the synthesis and transformation of this compound is an active area of research. chemicalbook.com
Exploration of Novel Catalytic Systems
The transformation of this compound and related β-enaminones into more complex molecular architectures is often facilitated by catalytic systems that enhance reaction rates and selectivity. Research in this area has explored various catalysts, including Lewis acids and microwave-assisted methodologies, to drive cyclization and other transformations.
One significant area of exploration is the use of Lewis acids to promote the cyclization of enaminones. While direct studies on this compound are not extensively detailed in readily available literature, the principle is demonstrated in related syntheses. For instance, Lewis acids like aluminum chloride (AlCl₃) have been shown to facilitate the cyclization of similar substrates in the synthesis of quinazolinones. rsc.org The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the ester group and promoting intramolecular attack by the enamine nitrogen or the aromatic ring.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, and the synthesis of quinolones from precursors analogous to this compound is a prime example. conicet.gov.arconicet.gov.ar In these methods, the reaction of anilines with diethyl ethoxymethylenemalonate, which forms an intermediate structurally similar to the subject compound, is significantly expedited under microwave irradiation. conicet.gov.arconicet.gov.ar This technique often leads to higher yields and shorter reaction times compared to conventional heating. mdpi.com The use of solid supports like silica (B1680970) gel or aluminosilicate (B74896) clays (B1170129) in conjunction with microwave irradiation can further enhance reaction efficiency. mdpi.com
Furthermore, gold(I) and silver(I) complexes have been investigated as catalysts for the synthesis of β-enaminones and β-enaminoesters under solvent-free conditions, highlighting the potential for precious metal catalysis in activating these substrates for further transformations. nih.gov
Mechanistic Aspects of Catalyzed Transformations
The catalyzed transformations of this compound and its analogs primarily revolve around intramolecular cyclization to form quinoline and related heterocyclic systems. The mechanism of these reactions is highly dependent on the catalytic system employed.
In Lewis acid-catalyzed cyclizations , the initial step involves the coordination of the Lewis acid to the carbonyl oxygen of the ester group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The subsequent step is an intramolecular cyclization, where the enamine nitrogen or the ortho-position of the aniline ring attacks the activated carbonyl carbon. This is followed by the elimination of ethanol (B145695) to yield the cyclized product. In the case of quinoline synthesis, this cyclization is a key step in the well-established Conrad-Limpach and Knorr quinoline syntheses.
Under microwave-assisted conditions , the mechanism is believed to be similar to the thermally induced reaction but is significantly accelerated. The rapid heating provided by microwaves increases the kinetic energy of the molecules, leading to a higher frequency of effective collisions and overcoming the activation energy barrier for cyclization more readily. This often results in cleaner reactions with fewer side products. The formation of ethyl-quinolon-4-one-3-carboxylates from anilines and diethyl-ethoxymethylenmalonate under microwave irradiation proceeds through an intermediate aminomethylenemalonate, which then undergoes a cyclization-elimination sequence. conicet.gov.arconicet.gov.ar
The table below summarizes the key aspects of different catalytic approaches for the transformation of enaminones like this compound.
| Catalytic System | Key Mechanistic Feature | Typical Products | Reference |
| Lewis Acids (e.g., AlCl₃) | Activation of the carbonyl group | Quinolines, Quinazolinones | rsc.org |
| Microwave Irradiation | Accelerated thermal cyclization | Quinolones | conicet.gov.arconicet.gov.armdpi.com |
| Gold(I)/Silver(I) Catalysis | Activation of 1,3-dicarbonyl compounds | β-Enaminones | nih.gov |
Oxidative and Reductive Transformations
The enamine and ester functionalities within this compound present opportunities for both oxidative and reductive transformations, further expanding its synthetic utility.
Oxidative transformations of related dihydroquinoline intermediates, which can be conceptually derived from the cyclization of this compound, are crucial for the synthesis of fully aromatic quinoline systems. While specific oxidative studies on the subject compound are not prevalent, the aromatization of dihydroquinolines is a common final step in many quinoline syntheses. This is often achieved using oxidizing agents to remove hydrogen atoms and introduce the aromatic double bonds.
Reductive transformations can target either the enamine double bond or the ester group. Catalytic hydrogenation, for example, could potentially reduce the C=C bond of the enamine to yield the corresponding saturated amino ester. The reduction of the ester group to an alcohol would require stronger reducing agents like lithium aluminum hydride. Such transformations would provide access to a different class of substituted aniline derivatives with potential applications in further synthetic endeavors.
While specific research detailing the oxidative and reductive pathways of this compound is limited in the reviewed literature, the fundamental reactivity of the enaminone functional group suggests these transformations are chemically feasible and represent an area for potential future investigation.
Structural Elucidation and Advanced Spectroscopic Characterization
Spectroscopic Techniques for Structural Confirmation
Spectroscopy is a fundamental tool in chemical analysis, providing detailed information about a molecule's structure and bonding. By analyzing the interaction of electromagnetic radiation with the compound, chemists can deduce its precise atomic and molecular composition. For Ethyl 3-(4-chloroanilino)crotonate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural verification.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy identifies the number and types of hydrogen atoms (protons) in a molecule. The chemical shift of a proton signal indicates its electronic environment, the integration of the signal corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons of the ethyl group (a triplet and a quartet), the methyl group on the crotonate backbone, the vinyl proton, and the protons on the 4-chlorophenyl ring.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the type of carbon (e.g., C=O, C=C, aromatic C, aliphatic C). For this compound, distinct signals would be expected for the carbonyl carbon, the olefinic carbons, the carbons of the aromatic ring, and the aliphatic carbons of the ethyl and methyl groups.
While specific, publicly available, peer-reviewed NMR data for this compound is not readily found, the table below illustrates the type of data that would be obtained, using the related compound Ethyl crotonate as an example. researchgate.netmagritek.comasahilab.co.jpazom.com
Table 1: Illustrative NMR Data for Ethyl crotonate in CDCl₃
| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1.25 | t | 3H | -OCH₂CH ₃ | |
| 1.87 | d | 3H | =CHCH ₃ | |
| 4.15 | q | 2H | -OCH ₂CH₃ | |
| 5.81 | dq | 1H | =CH CH₃ | |
| 6.95 | dq | 1H | -C(=O)CH = | |
| ¹³C NMR | Chemical Shift (ppm) | Assignment | ||
| 14.3 | -OCH₂C H₃ | |||
| 17.9 | =CHC H₃ | |||
| 60.1 | -OC H₂CH₃ | |||
| 123.1 | =C HCH₃ | |||
| 144.5 | -C(=O)C H= |
This data is for Ethyl crotonate and is for illustrative purposes only.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and these absorptions are recorded as a spectrum.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
N-H stretching: around 3300 cm⁻¹, indicating the presence of the secondary amine.
C=O stretching: around 1650-1700 cm⁻¹, characteristic of the α,β-unsaturated ester carbonyl group.
C=C stretching: around 1600-1650 cm⁻¹, corresponding to the alkene and aromatic ring double bonds.
C-O stretching: in the region of 1000-1300 cm⁻¹.
C-Cl stretching: typically found in the fingerprint region below 800 cm⁻¹.
The exact positions of these bands provide valuable information for confirming the molecular structure.
Table 2: Expected IR Absorption Regions for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| C-H Stretch (aromatic & vinyl) | 3000-3100 |
| C-H Stretch (aliphatic) | 2850-2960 |
| C=O Stretch (α,β-unsaturated ester) | ~1650-1700 |
| C=C Stretch (alkene & aromatic) | ~1600-1650 |
| C-O Stretch | 1000-1300 |
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. For this compound (C₁₂H₁₄ClNO₂), the molecular weight is approximately 239.7 g/mol . chemnet.com
In an electron ionization (EI) mass spectrum, the compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern can also be predicted. Common fragmentation pathways for similar structures include the loss of the ethoxy group (-OC₂H₅), loss of CO₂, and cleavage at various points along the molecule's backbone. nih.gov Analysis of these fragment ions helps to piece together the molecular structure.
X-ray Crystallography for Solid-State Structure Determination
While NMR provides the structure in solution, X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of information, including:
Precise bond lengths and bond angles.
The conformation of the molecule (the spatial arrangement of its atoms).
The planarity of the aromatic ring and the crotonate system.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the carbonyl oxygen.
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. The successful application of this technique is contingent upon the ability to produce high-quality single crystals of the compound. nih.gov
Advanced Spectroscopic Analyses for Molecular and Material Characterization
Beyond the fundamental techniques, more advanced spectroscopic methods can provide deeper insights into the molecular and material properties of this compound. These can include two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), which are used to establish the connectivity between protons and carbons in the molecule. magritek.comazom.com
These advanced experiments would be invaluable for definitively assigning all the signals in the ¹H and ¹³C NMR spectra, especially for a molecule with several distinct spin systems. For instance, an HMBC experiment would show correlations between the carbonyl carbon and protons two and three bonds away, confirming the structure of the ester and its position relative to the rest of the molecule.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are pivotal in elucidating the electronic properties of a molecule, offering insights into its reactivity, stability, and spectroscopic characteristics. For ethyl 3-(4-chloroanilino)crotonate, density functional theory (DFT) would be a suitable method to investigate its electronic structure.
By employing a functional such as B3LYP with a basis set like 6-311++G(d,p), it is possible to calculate key electronic descriptors. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the anilino and crotonate fragments, reflecting the electron-rich nature of the enamine system. The LUMO, conversely, would likely be distributed over the chloroanilino ring and the carbonyl group of the ester.
A molecular electrostatic potential (MEP) map would further illuminate the electronic landscape. This map visualizes the regions of positive and negative electrostatic potential on the molecule's surface. For this compound, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atoms of the carbonyl group and the nitrogen atom, indicating their susceptibility to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms of the amino group and the ethyl substituent.
Table 1: Predicted Electronic Properties of this compound based on Analogous Systems
| Parameter | Predicted Value/Characteristic |
|---|---|
| HOMO Energy | Expected to be relatively high, indicating good electron-donating ability. |
| LUMO Energy | Expected to be relatively low, suggesting a capacity to accept electrons. |
| HOMO-LUMO Gap | A moderate gap is anticipated, suggesting a balance of stability and reactivity. |
| Dipole Moment | A significant dipole moment is expected due to the presence of electronegative atoms (Cl, O, N). |
| MEP Negative Regions | Carbonyl oxygen, enamine nitrogen. |
| MEP Positive Regions | Amino hydrogen, ethyl group hydrogens. |
Reaction Pathway Analysis and Transition State Modeling
The synthesis of this compound typically involves the condensation reaction between ethyl acetoacetate (B1235776) and 4-chloroaniline (B138754). Computational chemistry can model this reaction to understand its mechanism, identify intermediates, and determine the structures and energies of transition states.
Using DFT methods, the potential energy surface (PES) of the reaction can be mapped out. This would likely reveal a multi-step process. The initial step would be the nucleophilic attack of the amino group of 4-chloroaniline on one of the carbonyl carbons of ethyl acetoacetate. This would proceed through a transition state leading to a tetrahedral intermediate. Subsequent dehydration would then lead to the formation of the enaminone product.
Transition state modeling would provide the geometry of the highest energy point along the reaction coordinate for each step. The energy of this transition state, the activation energy, is critical for determining the reaction rate. For the initial nucleophilic attack, the transition state would likely feature a partially formed N-C bond and a partially broken C=O double bond. The transition state for the dehydration step would involve the partial breaking of C-O and N-H bonds and the partial formation of a C=C double bond and a water molecule.
By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This would allow for the identification of the rate-determining step, which is the step with the highest activation energy.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface, QTAIM)
The way molecules of this compound arrange themselves in a crystal is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool to visualize and quantify these interactions. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates that of the surrounding molecules.
For this compound, the Hirshfeld surface would be mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the dnorm surface would indicate strong hydrogen bonding interactions, likely involving the N-H group as a donor and the carbonyl oxygen as an acceptor (N-H···O).
The 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Based on studies of similar chloro-substituted organic molecules, the following contributions to the crystal packing can be anticipated. nih.govnih.govresearchgate.net
Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound (based on analogous compounds)
| Contact Type | Predicted Contribution (%) |
|---|---|
| H···H | ~30-45% |
| C···H/H···C | ~15-25% |
| O···H/H···O | ~10-20% |
| Cl···H/H···Cl | ~5-15% |
| N···H/H···N | ~5-10% |
The Quantum Theory of Atoms in Molecules (QTAIM) could further characterize the nature and strength of these interactions by analyzing the electron density topology at the bond critical points between interacting atoms.
Conformational Analysis and Tautomeric Equilibria
This compound, as a β-enaminone, can exist in different conformations and potentially exhibit tautomerism.
Conformational Analysis: Rotation around the single bonds, particularly the C-N bond and the C-C bonds in the ethyl and crotonate moieties, gives rise to different conformers. The most stable conformation is likely to be one that minimizes steric hindrance and maximizes electronic conjugation. An intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen (N-H···O=C) is expected to be a key feature, leading to a planar or near-planar six-membered ring-like structure. This intramolecular hydrogen bond significantly stabilizes the Z-isomer.
Tautomeric Equilibria: β-Enaminones can theoretically exist in several tautomeric forms, including the enamine (the title compound), imine, and enol-imine forms.
Enamine (keto-enamine) form: This is the most common and generally the most stable tautomer for acyclic β-enaminones. The conjugation between the lone pair on the nitrogen, the C=C double bond, and the C=O double bond provides significant stabilization.
Imine (keto-imine) form: This tautomer is generally less stable.
Enol-imine form: This tautomer is also typically less favored than the enamine form.
Theoretical calculations of the relative energies of these tautomers, both in the gas phase and in different solvents (using a polarizable continuum model, for instance), would confirm the predominance of the enamine tautomer for this compound. The energy difference between the tautomers is usually in the range of several kcal/mol, making the enamine form the overwhelmingly populated species at room temperature.
Applications in Organic Synthesis and Methodology Development
Role as a Versatile Building Block in Complex Molecule Synthesis
Ethyl 3-(4-chloroanilino)crotonate is a well-established building block, primarily for the synthesis of quinoline (B57606) scaffolds. The quinoline ring system is a core structure in a multitude of biologically active compounds and pharmaceuticals. The utility of this crotonate derivative lies in its ability to undergo intramolecular cyclization reactions, such as the Combes, Conrad-Limpach, and Knorr quinoline syntheses. researchgate.netnih.govwikipedia.org
In these reactions, the enamine acts as a nucleophile, and under acidic conditions, it cyclizes onto the aromatic ring to form the quinoline core. The presence of the chloro-substituent on the aniline (B41778) ring provides a handle for further functionalization, allowing for the synthesis of a diverse library of substituted quinolines. For instance, it is a key intermediate in the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are precursors to various bioactive molecules. nih.gov The general applicability of anilines and β-ketoesters in quinoline synthesis underscores the importance of intermediates like this compound. nih.govnih.gov
While direct examples of its use in the total synthesis of highly complex natural products are not extensively documented in readily available literature, its role as a precursor to functionalized quinolines positions it as a critical starting material for the synthesis of more intricate molecular architectures. researchgate.netnih.gov The synthesis of various substituted quinolines is often a crucial step in the development of new therapeutic agents.
Enantioselective and Diastereoselective Transformations
The application of this compound and related enamines in stereoselective synthesis is an area of growing interest. The creation of specific stereoisomers is crucial in medicinal chemistry, as different enantiomers or diastereomers of a drug can have vastly different biological activities.
While specific studies detailing the enantioselective or diastereoselective reactions of this compound are not abundant, the broader class of aminocrotonates has been utilized in stereoselective processes. For example, the diastereoselective addition of similar enamines to electrophiles has been reported. nih.gov The development of catalytic enantioselective cyclization methods for related substrates suggests the potential for applying these strategies to this compound to produce chiral quinoline derivatives. nih.govnih.gov
Research into organocatalysis has shown that chiral amines can be used to catalyze the enantioselective synthesis of various compounds. google.com This opens up the possibility of using chiral catalysts to control the stereochemical outcome of reactions involving this compound, leading to the synthesis of enantioenriched quinoline-based molecules.
Development of New Synthetic Reagents and Catalysts
Although this compound is primarily utilized as a substrate, its structural features suggest potential applications in the development of new reagents and catalysts. The enamine nitrogen and the ester carbonyl group could act as coordination sites for metal centers, suggesting its potential use as a ligand in catalysis. While there is no direct evidence of its use in this capacity, the broader class of β-aminocrotonates has been explored for such applications. actylis.com
The development of new catalytic systems is a cornerstone of modern organic synthesis. The exploration of readily available and structurally diverse molecules like this compound as potential ligands or catalysts remains an active area of research.
Green Chemistry Approaches in Synthetic Applications
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of quinolines. Several eco-friendly methods for quinoline synthesis have been developed that utilize less hazardous solvents, such as water, and employ catalysts to improve reaction efficiency and reduce waste. wikipedia.orgchempedia.inforesearchgate.netnih.gov
For the synthesis of quinolines from anilines and β-ketoesters, catalysts like aluminum chloride and cyanuric chloride have been used to avoid the use of harsh and hazardous acids. wikipedia.orgchempedia.info Solvent-free reaction conditions and the use of microwave irradiation are other green chemistry techniques that have been applied to quinoline synthesis, often leading to shorter reaction times and higher yields. researchgate.net
Advanced Research Applications in Materials Science and Catalysis
Coordination Chemistry and Metal Complex Formation
The coordination chemistry of Ethyl 3-(4-chloroanilino)crotonate is a cornerstone of its utility, enabling the formation of a diverse array of metal complexes with tailored properties.
Ligand Design and Metal Chelation Properties
This compound functions as a versatile bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. This N,O-chelation forms a stable six-membered ring with the metal center, a favored configuration in coordination chemistry that enhances the stability of the resulting complex. The presence of the electron-withdrawing chloro group on the aniline (B41778) ring and the electronic delocalization within the β-enaminone backbone significantly influence the electron density on the donor atoms, thereby modulating the strength and nature of the metal-ligand bonds.
The design of ligands based on the this compound scaffold allows for fine-tuning of the steric and electronic properties of the resulting metal complexes. For instance, modification of the ester group or substitution on the aniline ring can alter the ligand's bite angle and electronic character, which in turn dictates the geometry and reactivity of the metal complex. Research into related β-enaminone ligands has demonstrated their ability to form stable complexes with a variety of transition metals, including but not limited to copper(II), palladium(II), and zinc(II). The specific coordination environment, including bond lengths and angles, is critical in determining the subsequent application of these complexes.
Table 1: Representative Coordination Characteristics of β-Enaminone Ligands with Transition Metals
| Metal Ion | Coordination Geometry | Typical Donor Atoms | Potential Applications |
| Cu(II) | Square Planar, Tetrahedral | N, O | Catalysis, Anticancer agents libretexts.org |
| Pd(II) | Square Planar | N, O | Cross-coupling reactions nih.gov |
| Zn(II) | Tetrahedral | N, O | Luminescent materials chemnet.comchemspider.com |
This table presents generalized data for the broader class of β-enaminone ligands, as specific crystallographic data for this compound complexes is not widely available in published literature.
Catalytic Activity of Derived Metal Complexes in Organic Transformations
Metal complexes derived from β-enaminone ligands, such as this compound, have shown considerable promise as catalysts in a range of organic transformations. The catalytic activity is intrinsically linked to the nature of the central metal ion and the ligand framework.
Palladium complexes of β-enaminone ligands, for example, have been investigated for their efficacy in C-C coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle, including oxidative addition and reductive elimination. While specific data for this compound-palladium complexes is limited, studies on analogous systems suggest that the electronic properties imparted by the chloro-substituted aniline moiety could influence the catalytic turnover and selectivity.
Similarly, copper complexes of related β-enaminone ligands have demonstrated catalytic activity in oxidation reactions. For instance, they can catalyze the oxidation of alcohols to aldehydes and ketones. The ligand environment around the copper center is critical in modulating its redox potential and, consequently, its catalytic efficiency.
Supramolecular Chemistry and Non-Covalent Interactions
The structure of this compound, with its hydrogen bond donor (N-H group) and acceptor (C=O group) sites, as well as the aromatic ring, predisposes it to participate in a variety of non-covalent interactions. These interactions are fundamental to the formation of ordered supramolecular architectures in the solid state.
Research in Functional Materials Development
The unique properties of this compound and its derivatives are being harnessed in the development of new functional materials with a wide range of potential applications.
One area of active research is the use of β-enaminone derivatives as corrosion inhibitors. These molecules can adsorb onto metal surfaces, forming a protective layer that inhibits the corrosion process in acidic environments. The efficiency of inhibition is often related to the strength of adsorption, which is influenced by the electronic structure of the molecule and the presence of heteroatoms that can coordinate to the metal surface.
Furthermore, the ability of β-enaminones to form fluorescent metal complexes, particularly with zinc(II) and boron, has opened up avenues for the development of luminescent materials. These materials have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensors. The emission properties of these complexes can be tuned by modifying the ligand structure, offering a pathway to materials with specific photophysical characteristics. nih.gov
The ester functionality in this compound also presents an opportunity for its use as a monomer in polymerization reactions. Polyesters and polyamides containing the β-enaminone moiety could exhibit interesting properties, such as thermal stability, and could be designed to be responsive to external stimuli like pH. numberanalytics.comnih.govlibretexts.org
Mechanistic Insights into Biological Interactions
Investigation of Enzyme-Substrate Binding Mechanisms
Currently, there is a lack of specific research detailing the enzyme-substrate binding mechanisms of Ethyl 3-(4-chloroanilino)crotonate. Investigations into how this compound might act as a substrate or inhibitor for specific enzymes have not been reported. Without such studies, it is impossible to characterize its binding affinity (K_m), catalytic efficiency (k_cat), or the nature of its interaction—be it competitive, non-competitive, or uncompetitive—with any given enzyme.
Protein-Ligand Interaction Studies at a Molecular Level
Detailed molecular-level studies on the interaction between this compound and specific protein targets are not available. Techniques such as X-ray crystallography, NMR spectroscopy, or computational molecular docking, which are crucial for elucidating the binding mode and identifying key interacting residues within a protein's binding pocket, have not been applied to this compound according to accessible research. Therefore, insights into the specific amino acid residues that might be involved in hydrogen bonding, hydrophobic interactions, or other non-covalent bonds with this compound remain speculative.
Molecular Mechanisms of Action in Cellular Pathways
The molecular mechanisms through which this compound might exert effects on cellular pathways are unknown. There are no published studies that have investigated its impact on signaling cascades, metabolic pathways, or other cellular processes. Consequently, information regarding its potential to modulate the activity of key cellular proteins, such as kinases, phosphatases, or transcription factors, is not available. Without this foundational research, its cellular mechanism of action cannot be described.
Future Research Directions and Emerging Trends
Exploration of Novel Reactivity Patterns and Synthetic Utilities
The inherent reactivity of the enaminone moiety in Ethyl 3-(4-chloroanilino)crotonate, characterized by its nucleophilic and electrophilic sites, makes it a prime candidate for discovering novel chemical transformations. researchgate.net Future research will likely focus on expanding its synthetic utility beyond its current applications.
A significant area of interest lies in the development of new catalytic systems to functionalize the crotonate backbone. For instance, transition-metal-catalyzed C-H activation and annulation strategies, which have been successfully applied to other β-enaminones, could lead to the synthesis of complex heterocyclic structures. rsc.org Such reactions could involve the selective functionalization of the aromatic ring or the vinylic positions, opening pathways to novel molecular architectures. The development of cascade reactions, where multiple bonds are formed in a single operation, will also be a key focus, offering an efficient route to structurally diverse compounds. researchgate.net
Furthermore, the exploration of asymmetric catalysis will be crucial to access enantiomerically pure derivatives of this compound. This is particularly important for applications in medicinal chemistry, where stereochemistry often dictates biological activity.
Integration with Automated Synthesis and High-Throughput Screening
The fields of automated synthesis and high-throughput screening (HTS) are revolutionizing chemical research and drug discovery. Integrating this compound and its derivatives into these platforms is a logical and promising future direction.
Automated synthesis platforms can be programmed to rapidly generate libraries of analogues by systematically varying the substituents on the aniline (B41778) ring and the ester group. This would allow for the efficient exploration of the chemical space around the core scaffold. The use of large chemical libraries, such as the Enamine HTS Collection which contains over 1.7 million compounds, can serve as a starting point for identifying novel scaffolds with desired properties. enamine.net
HTS techniques can then be employed to screen these libraries for a wide range of biological activities, from antimicrobial and anticancer effects to applications in materials science. enamine.netupenn.edu The vast datasets generated from HTS can be analyzed using cheminformatics and machine learning algorithms to identify structure-activity relationships (SAR) and guide the design of subsequent generations of compounds. github.com This iterative cycle of automated synthesis, HTS, and data analysis will significantly accelerate the discovery of new applications for this class of compounds.
Development of Sustainable Synthesis Strategies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods.
This includes the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can be easily recovered and reused. acgpubs.org For example, the use of magnetic nanocatalysts for the synthesis of β-enaminones has shown promise, allowing for easy separation and recycling. researchgate.net Solvent-free reaction conditions, where the reactants are heated together without a solvent, represent another attractive and sustainable approach. nih.govresearchgate.net
Rational Design of Next-Generation Analogues for Targeted Applications
The principles of rational drug design, which leverage an understanding of molecular interactions to create new therapeutic agents, will be instrumental in developing next-generation analogues of this compound. nih.gov This approach moves beyond random screening to a more targeted and knowledge-based design process.
By identifying specific biological targets, such as enzymes or receptors, researchers can use computational modeling and structural biology techniques to design molecules that bind with high affinity and selectivity. For example, if a particular derivative of this compound shows promising activity against a cancer cell line, its interaction with a key protein in that pathway can be studied to inform the design of more potent and specific inhibitors. researchgate.net
This rational design process will involve the synthesis and evaluation of a focused library of analogues, where modifications are made to optimize properties such as potency, selectivity, and pharmacokinetic profile. The ultimate goal is to develop compounds with improved therapeutic efficacy and reduced side effects for a variety of diseases, including cancer and infectious diseases. ingentaconnect.comgoogle.com The versatility of the β-enaminone scaffold makes it an excellent starting point for such endeavors. mdpi.comalliedacademies.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
